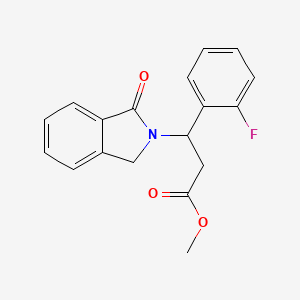

methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Description

Chemical Identity and Nomenclature

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a fluorinated isoindole derivative characterized by its complex heterocyclic structure. Its systematic IUPAC name reflects the integration of a fluorophenyl group, an isoindole-1-one ring, and a methyl ester moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 159707-16-1 |

| Molecular Formula | C₁₈H₁₆FNO₃ |

| Molecular Weight | 313.33 g/mol |

| Synonyms | CHEMBL1736874, AKOS005083795, HMS2854B20 |

The compound’s structure features:

- Fluorophenyl group : A benzene ring substituted with a fluorine atom at the ortho-position, enhancing electronic and steric properties.

- Isoindole-1-one core : A bicyclic system comprising a benzene ring fused to a pyrrolidone scaffold, which is critical for biological interactions.

- Methyl ester : A propanoate side chain esterified with methanol, influencing solubility and reactivity.

Historical Context and Discovery Timeline

The compound emerged in the late 20th century alongside advancements in heterocyclic chemistry, particularly in the design of isoindole-based scaffolds. Early synthetic routes to isoindole derivatives, such as hexadehydro-Diels–Alder (HDDA) reactions and palladium-catalyzed cyclizations, laid the groundwork for its development. While its exact discovery date remains undocumented, its CAS registration (159707-16-1) aligns with synthetic innovations in the 1990s targeting fluorinated bioactive molecules.

The integration of fluorine into organic frameworks gained prominence due to its ability to modulate pharmacokinetics, driving research into fluorophenyl-substituted isoindoles. Modern synthetic protocols, such as those described by Hu et al. (2017), enabled efficient access to related tricyclic isoindole-1,3-diones, further validating its structural significance.

Significance in Modern Organic Chemistry

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate holds strategic importance in several domains:

Medicinal Chemistry :

Synthetic Methodology :

Material Science :

Properties

IUPAC Name |

methyl 3-(2-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-23-17(21)10-16(14-8-4-5-9-15(14)19)20-11-12-6-2-3-7-13(12)18(20)22/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFNXMOJGVQQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1F)N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665968 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves the following steps:

Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of ortho-substituted benzamides.

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been investigated for its potential therapeutic applications. The following points summarize its relevance in medicinal chemistry:

1. Anticancer Activity

- Recent studies have indicated that compounds with isoindole structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

2. Neuroprotective Properties

- Some derivatives of isoindole compounds have shown promise in neuroprotection and cognitive enhancement. Research into this compound may reveal similar properties, making it a candidate for treating neurodegenerative diseases .

The biological evaluation of this compound has been a focal point in recent research:

1. Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against specific bacterial strains could position it as a lead compound for developing new antibiotics .

2. Enzyme Inhibition

- Investigations into enzyme inhibition have shown that compounds with similar structures can act as effective inhibitors for various enzymes involved in metabolic pathways. This aspect warrants further exploration for potential applications in drug design .

Synthetic Methodologies

The synthesis of this compound has been approached through various synthetic routes:

1. Asymmetric Synthesis

- Recent advancements in asymmetric synthesis techniques have enabled the production of this compound with high enantiomeric purity. Such methods are crucial for developing pharmaceuticals that require specific stereochemistry to enhance biological activity .

2. Catalytic Reactions

- The use of transition metal catalysts has been explored to facilitate the formation of the isoindole structure within this compound. These catalytic processes can improve yields and reduce reaction times, making them valuable for industrial applications .

Case Studies and Research Findings

To illustrate the applications of this compound in real-world scenarios, several case studies are presented:

Mechanism of Action

The mechanism of action of methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

- Molecular Formula: C₁₈H₁₆FNO₃

- Molecular Weight : 313.33 g/mol

- CAS Number : 383148-35-4

- Key Features : Contains a 2-fluorophenyl group and a methyl ester-linked isoindol-1-one moiety, which influence its physicochemical and pharmacokinetic properties .

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

Key Observations :

Isoindolyl Core Modifications

Key Observations :

- Electron-Withdrawing Modifications : The 1,3-dioxoisoindolyl derivative () may exhibit greater metabolic stability due to reduced electron density on the isoindolyl ring .

- Therapeutic Potential: Iberdomide () highlights the isoindolyl scaffold's versatility in drug design, with modifications enabling specific target engagement (e.g., cereblon in immunomodulation).

Key Observations :

- Ester Group Impact : Ethyl ester derivatives () show significant toxicity, suggesting that the target compound's methyl ester may require careful handling despite lacking explicit hazard data .

Biological Activity

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS No. 383148-35-4) is a synthetic organic compound within the isoindolinone class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FNO3, with a molecular weight of approximately 313.33 g/mol. The structure features a fluorophenyl group and an isoindolinone core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H16FNO3 |

| Molecular Weight | 313.33 g/mol |

| CAS Number | 383148-35-4 |

| IUPAC Name | This compound |

Synthesis

The synthesis typically involves:

- Formation of Isoindolinone Core : Cyclization of ortho-substituted benzamides.

- Introduction of Fluorophenyl Group : Via nucleophilic aromatic substitution.

- Esterification : Finalizing the compound by forming the methyl ester.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects.

Potential Therapeutic Applications

Research indicates several potential therapeutic effects:

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest it could induce apoptosis in cancer cells.

- Antimicrobial Effects : Investigated for its ability to combat bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role in metabolic regulation .

- Receptor Binding Affinity : Investigations into its binding affinity to G-protein coupled receptors (GPCRs) indicate that it may act as an antagonist or agonist depending on the receptor type .

- In Vivo Studies : Animal models have shown promising results in reducing inflammation and tumor growth when treated with this compound, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis likely involves multi-step coupling reactions. For analogous fluorophenyl-isoindol derivatives, esterification under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated isoindolones and fluorophenyl boronic acids is common. For example, methyl esters of fluorophenylpropanoates are synthesized via nucleophilic substitution or esterification of carboxylic acid intermediates under acidic catalysis .

- Optimization : Reaction temperature (60–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (1–5 mol%) significantly affect yields. Impurity profiles should be monitored via HPLC-MS .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Methods :

- X-ray crystallography for absolute stereochemistry determination, as demonstrated for structurally related indole-isoindol hybrids .

- NMR spectroscopy : -NMR to confirm fluorophenyl substitution patterns and -NMR for isoindol ring proton assignments .

- LC-MS for detecting hydrolytic degradation products (e.g., free carboxylic acids) under accelerated stability testing .

Q. What safety precautions are essential during handling, given structural analogs’ hazards?

- Guidelines :

- Use PPE (chemical-resistant gloves, lab coats) and fume hoods to minimize inhalation/contact risks. Fluorinated aromatic compounds may release toxic HF upon decomposition .

- Store at 2–8°C in airtight containers under inert gas to prevent ester hydrolysis .

- Follow emergency protocols for spills: neutralize with calcium carbonate, then adsorb with vermiculite .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s electronic and steric properties in catalytic applications?

- Mechanistic Insights : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions. Steric hindrance from the 2-fluorophenyl group may reduce enantioselectivity in asymmetric catalysis. Computational studies (DFT) can model charge distribution and transition states .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling .

Q. What strategies resolve contradictions in reported stability data for isoindol-1-one derivatives?

- Approach :

- Conduct forced degradation studies under varied pH (1–13), temperature (40–80°C), and oxidative conditions (HO) to identify degradation pathways. For example, isoindolones are prone to ring-opening under basic conditions, forming amide byproducts .

- Use multivariate analysis (e.g., DOE) to isolate critical stability factors (e.g., moisture, light) .

Q. How can computational modeling predict the compound’s binding affinity in biological targets (e.g., kinases)?

- Protocol :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries). The isoindol-1-one moiety may act as a hinge-binding motif in kinase inhibitors.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Solutions :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) during key steps.

- Implement inline PAT (process analytical technology) for real-time monitoring of enantiomeric excess (ee) via circular dichroism .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.